molecular formula C₁₇H₁₈O₃ B1140381 (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide CAS No. 98769-72-3

(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide

Cat. No.: B1140381
CAS No.: 98769-72-3
M. Wt: 270.32
InChI Key:
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Description

(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which makes them highly reactive. This compound features both phenyl and ethoxyphenoxy groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide typically involves the epoxidation of the corresponding alkene. A common method is the reaction of the alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Continuous flow reactors might be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxide group can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the epoxide can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form various products.

Common Reagents and Conditions

    Oxidation: OsO4, H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alcohols

Major Products Formed

    Diols: from oxidation

    Alcohols: from reduction

    Amino alcohols: or from substitution

Scientific Research Applications

(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide can be used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Potential use in studying enzyme-catalyzed epoxide ring-opening reactions.

    Medicine: Investigation of its biological activity and potential therapeutic applications.

    Industry: Use in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Styrene oxide: Another epoxide with a phenyl group, but without the ethoxyphenoxy group.

    Epichlorohydrin: A simpler epoxide used in the production of epoxy resins.

    Phenyl glycidyl ether: An epoxide with a phenyl group and an ether linkage.

Uniqueness

(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide is unique due to the presence of both phenyl and ethoxyphenoxy groups, which can influence its reactivity and potential applications. The combination of these groups can lead to unique chemical and biological properties not found in simpler epoxides.

Properties

CAS No.

98769-72-3

Molecular Formula

C₁₇H₁₈O₃

Molecular Weight

270.32

Synonyms

(2R)-rel-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]oxirane;  _x000B_(R*,R*)-(+/-)-[(2-Ethoxyphenoxy)phenylmethyl]oxirane; 

Origin of Product

United States

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